Ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate is an organic compound with the molecular formula C10H13IN2O3 It is characterized by the presence of an ethyl ester group, a pyrimidine ring substituted with iodine and methyl groups, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate typically involves the reaction of 5-iodo-2,6-dimethyl-4-pyrimidinol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyrimidine ring or the ester group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiolates can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted derivatives.
Oxidation: Oxidized products may include pyrimidine N-oxides.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring and iodine substituent can play crucial roles in binding interactions and the overall pharmacological profile of the compound.
Comparison with Similar Compounds
Ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate can be compared with other pyrimidine derivatives:
Ethyl 2-[(5-bromo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate: Similar structure but with bromine instead of iodine, which may affect reactivity and biological activity.
Ethyl 2-[(5-chloro-2,6-dimethyl-4-pyrimidinyl)oxy]acetate: Chlorine substituent, leading to different chemical and biological properties.
Ethyl 2-[(5-fluoro-2,6-dimethyl-4-pyrimidinyl)oxy]acetate: Fluorine substituent, known for its influence on metabolic stability and bioactivity.
Properties
IUPAC Name |
ethyl 2-(5-iodo-2,6-dimethylpyrimidin-4-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O3/c1-4-15-8(14)5-16-10-9(11)6(2)12-7(3)13-10/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHMKRKISHRSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC(=NC(=C1I)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.